molecular formula C5H5Br2N3 B1358044 3,5-Dibromo-6-methylpyrazin-2-amine CAS No. 74290-66-7

3,5-Dibromo-6-methylpyrazin-2-amine

Cat. No. B1358044
M. Wt: 266.92 g/mol
InChI Key: AWBLTDFTDYGFGJ-UHFFFAOYSA-N
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Patent
US09334278B2

Procedure details

A solution of trimethylsilylacetylene (1.03 g, 29.4 mmol) in tetrahydrofuran (2 mL) was added dropwise to a cooled (water bath at ca. 15° C.) mixture of 3,5-dibromo-6-methyl-pyrazin-2-ylamine (7.48 g, 28 mmol), copper (I) iodide (1.07 g, 5.6 mmol), bis-triphenylphosphine palladium dichloride (1.97 g, 2.3 mmol), triethylamine (3.542 g, 35 mmol) and tetrahydrofuran (75 mL). The mixture was stirred under an atmosphere of argon, for 16 hours, during which time the reaction was allowed to warm to ambient temperature. The reaction mixture was poured onto water and extracted with hexanes-ethyl acetate (2:1). The organic layer was washed successively with saturated ammonium chloride solution, water, and then again with saturated ammonium chloride solution, water, then dried over anhydrous magnesium sulfate, treated with activated charcoal, filtered through celite and concentrated under reduced pressure. Purification by chromatography (silica, 20% ethyl acetate in hexanes) gave (6.19 g, 77%) of 5-bromo-6-methyl-3-trimethylsilanylethynyl-pyrazin-2-ylamine as an off white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.26 (s, 9H), 2.39 (s, 3H), 6.71 (br s, 2H, —NH2).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis-triphenylphosphine palladium dichloride
Quantity
1.97 g
Type
reactant
Reaction Step Two
Quantity
3.542 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
1.07 g
Type
catalyst
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].O.Br[C:9]1[C:10]([NH2:17])=[N:11][C:12]([CH3:16])=[C:13]([Br:15])[N:14]=1.C(N(CC)CC)C>O1CCCC1.[Cu]I>[Br:15][C:13]1[N:14]=[C:9]([C:6]#[C:5][Si:2]([CH3:4])([CH3:3])[CH3:1])[C:10]([NH2:17])=[N:11][C:12]=1[CH3:16]

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
7.48 g
Type
reactant
Smiles
BrC=1C(=NC(=C(N1)Br)C)N
Name
bis-triphenylphosphine palladium dichloride
Quantity
1.97 g
Type
reactant
Smiles
Name
Quantity
3.542 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
copper (I) iodide
Quantity
1.07 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of argon, for 16 hours, during which time the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes-ethyl acetate (2:1)
WASH
Type
WASH
Details
The organic layer was washed successively with saturated ammonium chloride solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
again with saturated ammonium chloride solution, water, then dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica, 20% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1N=C(C(=NC1C)N)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.19 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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